[11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
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Overview
Description
19-Oxocinobufagin is a bufadienolide, a type of steroid compound found in toad venom. It has a molecular formula of C26H32O7 and a molecular weight of 456.54 g/mol .
Preparation Methods
19-Oxocinobufagin can be synthesized from toad venom. The synthetic route involves the extraction of bufadienolides from the venom, followed by purification processes such as chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound .
Chemical Reactions Analysis
19-Oxocinobufagin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 19-Oxocinobufagin can lead to the formation of 19-oxo derivatives, while reduction can yield hydroxylated products .
Scientific Research Applications
19-Oxocinobufagin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying bufadienolides and their derivatives . In biology, it is utilized to investigate the effects of bufadienolides on cellular processes and signaling pathways . In medicine, 19-Oxocinobufagin is being explored for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells . Additionally, it has applications in agriculture as a natural pesticide due to its toxic effects on certain pests .
Mechanism of Action
The mechanism of action of 19-Oxocinobufagin involves its interaction with cellular targets, leading to various biological effects. It is known to inhibit the activity of certain enzymes and disrupt cellular signaling pathways . One of the primary molecular targets of 19-Oxocinobufagin is the sodium-potassium ATPase pump, which plays a crucial role in maintaining cellular ion balance . By inhibiting this pump, 19-Oxocinobufagin can induce cell death through mechanisms such as apoptosis .
Comparison with Similar Compounds
19-Oxocinobufagin is similar to other bufadienolides such as bufalin, cinobufagin, and telocinobufagin . These compounds share a similar steroid structure but differ in their specific functional groups and biological activities . For example, bufalin and cinobufagin are also known for their anti-cancer properties, but they may have different molecular targets and mechanisms of action .
Similar Compounds::- Bufalin
- Cinobufagin
- Telocinobufagin
- Hellebrigenol
- Gamabufotalin
- Arenobufagin
- Bufarenogin
- Pseudobufarenogin
- Bufotaline
- Resibufogenin
- Resibufagin
- Deacetylcinobufagin
- Marinobufagenin
- Desacetylcinobufotalin
- Cinobufaginol
- 19-Oxocinobufotalin
- Arenobufagin 3-hemisuberate
- Proscillaridin A
Properties
Molecular Formula |
C26H32O7 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3 |
InChI Key |
FRUGXBQKMCOIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6 |
Origin of Product |
United States |
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